bis(7)-Tacrine - 224445-12-9

bis(7)-Tacrine

Catalog Number: EVT-254560
CAS Number: 224445-12-9
Molecular Formula: C33H42Cl2N4
Molecular Weight: 565.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tacrine is an amino acridine compound that inhibits acetylcholinesterase (AChE), and has been proposed as a clinical treatment for Alzheimer’s disease. bis-Tacrine is a tacrine dimer, linked via a 7-carbon alkyl spacer. It inhibits AChE with an IC50 of 0.40 nM, making it more than 1,000 times more potent than tacrine. bis-Tacrine also protects against hydrogen peroxide induced apoptosis in rat pheochromocytoma cells.

Source

The compound was developed as part of research aimed at creating more effective cholinesterase inhibitors. Studies have shown that bis(7)-Tacrine exhibits significantly improved potency compared to its parent compound, tacrine, making it a subject of interest in neuropharmacology .

Classification

Bis(7)-Tacrine belongs to the class of compounds known as dual-binding site inhibitors. These compounds are characterized by their ability to bind simultaneously to both the catalytic and peripheral sites of acetylcholinesterase, which is crucial for enhancing cholinergic transmission in neurodegenerative conditions .

Synthesis Analysis

Methods

The synthesis of bis(7)-Tacrine typically involves the Friedländer cyclocondensation reaction, where two tacrine molecules are linked via a heptylene chain. This method allows for the creation of both homodimers and heterodimers with various substituents on the tacrine nucleus.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors such as 9-chloroacridine and 1,7-diaminoheptane.
  2. Reaction Conditions: The reactions are performed under controlled conditions to optimize yields, which can range from 44% to 81% depending on the specific reaction pathway and substituents used .
  3. Characterization: Products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm their structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of bis(7)-Tacrine consists of two tacrine moieties connected by a heptylene linker. This design allows for enhanced interaction with target enzymes due to the spatial arrangement of functional groups.

Data

  • Molecular Formula: C21_{21}H26_{26}N2_{2}
  • Molecular Weight: Approximately 318.45 g/mol
  • Structural Features: The compound contains aromatic rings typical of tacrine derivatives, contributing to its lipophilicity and ability to cross the blood-brain barrier .
Chemical Reactions Analysis

Reactions

Bis(7)-Tacrine undergoes various chemical reactions primarily related to its interactions with cholinesterase enzymes. It has been shown to inhibit both acetylcholinesterase and butyrylcholinesterase effectively.

Technical Details

  1. Inhibition Mechanism: The compound binds at both the catalytic anionic site and the peripheral anionic site of acetylcholinesterase, leading to increased inhibition compared to single-site inhibitors.
  2. Kinetic Studies: Kinetic analyses demonstrate that bis(7)-Tacrine exhibits mixed-type inhibition, indicating complex interactions with enzyme substrates .
Mechanism of Action

Process

The mechanism by which bis(7)-Tacrine exerts its effects involves competitive inhibition of acetylcholinesterase activity. By binding to both active sites, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling in synaptic clefts.

Data

  • Potency: Bis(7)-Tacrine has been reported to be up to 400 times more potent than traditional tacrine in inhibiting human acetylcholinesterase .
  • Selectivity: It shows a significant selectivity for acetylcholinesterase over butyrylcholinesterase, which is beneficial for therapeutic applications targeting Alzheimer's disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Highly soluble in organic solvents; limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of aromatic compounds and can participate in electrophilic substitution reactions .
Applications

Scientific Uses

Bis(7)-Tacrine has garnered attention for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its dual-binding mechanism makes it a candidate for developing multi-target directed ligands that can address various pathological mechanisms associated with Alzheimer's.

  1. Cholinesterase Inhibition: Its primary application lies in inhibiting cholinesterases to enhance cholinergic transmission.
  2. Neuroprotective Effects: Research indicates potential neuroprotective properties against amyloid-beta toxicity and other neurodegenerative processes .
  3. Drug Development: Ongoing studies aim to refine bis(7)-Tacrine derivatives for improved efficacy and safety profiles in clinical settings .
Introduction to Bis(7)-Tacrine in Alzheimer’s Disease Research

Historical Context of Tacrine Derivatives in Neuropharmacology

Tacrine (tetrahydroaminoacridine), the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease (AD), marked a milestone in 1990s neuropharmacology. However, its clinical utility was severely limited by hepatotoxicity, low bioavailability, and non-selective inhibition of both AChE and butyrylcholinesterase (BChE). These shortcomings spurred research into structurally modified analogs with improved safety and efficacy profiles. Dimeric tacrine derivatives emerged as a strategic innovation, leveraging molecular scaffolding to enhance target specificity and potency. Bis(7)-tacrine (1,7-N-heptylene-bis-9,9′-amino-1,2,3,4-tetrahydroacridine) was developed as part of this rational drug design effort, where two tacrine units were tethered via a heptylene linker. This configuration amplified interactions with AChE’s peripheral anionic site (PAS) and catalytic anionic site (CAS), addressing limitations of the monomeric parent compound [7] [9]. Early biochemical assays revealed that dimerization not only reduced the hepatotoxic potential associated with tacrine but also unlocked novel neuroprotective mechanisms beyond cholinesterase inhibition, positioning bis(7)-tacrine as a pivotal candidate in multitarget AD therapeutics.

Table 1: Evolution of Tacrine-Based Therapeutics

CompoundStructural FeaturesLimitations of Parent Compound Addressed
TacrineMonomeric tetrahydroaminoacridineHepatotoxicity, low bioavailability, poor selectivity
Bis(7)-tacrineDimeric tacrine linked via 7-carbon chainEnhanced AChE selectivity, reduced toxicity, improved neuroprotection
HA'(10)-tacrineTacrine-huprine hybridBalanced potency across cholinergic and glutamatergic systems
Bis(12)-hupyridoneTacrine-huperzine A conjugateOptimized blood-brain barrier penetration and target engagement

Rationale for Dimerization: Enhancing AChE Inhibition and Selectivity

The dimeric architecture of bis(7)-tacrine was engineered to simultaneously bind both CAS and PAS domains of AChE, a mechanism unattainable with monomeric tacrine. Biochemical studies demonstrated exceptional potency: bis(7)-tacrine exhibited up to 150-fold greater AChE inhibitory activity (IC~50~ = 7.8 nM) compared to tacrine, alongside 250-fold enhanced selectivity for AChE over BChE. This selectivity is critical because BChE inhibition contributes to peripheral side effects [1] [2]. Pharmacodynamic analyses revealed reversible, non-competitive inhibition, preventing substrate accumulation in synaptic clefts.

Crucially, dimerization conferred superior pharmacokinetic properties. Following oral administration in rat models, bis(7)-tacrine achieved dose-dependent AChE inhibition in brain tissue with efficacy comparable to intraperitoneal delivery, unlike tacrine, which showed markedly reduced activity via the oral route. This indicates enhanced metabolic stability and blood-brain barrier penetration attributable to the heptylene linker’s optimal length and flexibility [1] [4]. Structural analyses confirmed that the 7-carbon chain maximizes dual-site engagement within AChE’s gorge, while shorter or longer linkers diminish activity.

Table 2: Comparative Biochemical Profile of Bis(7)-tacrine vs. Tacrine

ParameterTacrineBis(7)-tacrineImprovement Factor
AChE IC~50~~100–200 nM~7.8 nM12.8–25.6-fold
AChE/BChE Selectivity Ratio1:11:250250-fold
Oral BioavailabilityLowHighNot quantified
Mode of InhibitionCompetitiveNon-competitiveEnhanced target engagement

Bis(7)-Tacrine as a Multitarget-Directed Ligand (MTDL) Framework

Bis(7)-tacrine transcends classical AChE inhibition by modulating multiple pathogenic pathways in AD. It functions as a prototype MTDL, defined as a single molecule engaging distinct biological targets relevant to disease complexity. Key mechanisms include:

  • Glutamate Receptor Antagonism: Bis(7)-tacrine non-competitively inhibits N-methyl-D-aspartate (NMDA) receptors (IC~50~ = 0.028 μM in retinal ganglion cells), preventing glutamate-induced excitotoxicity. Patch-clamp electrophysiology confirmed suppression of NMDA-activated currents, with potency exceeding the NMDA antagonist memantine by 30-fold [4] [8]. This activity underlies its neuroprotection in hippocampal and retinal neurons exposed to excitotoxins.
  • Amyloid Pathway Modulation: The compound reduces β-amyloid (Aβ) toxicity by inhibiting β-secretase (BACE-1) and attenuating Aβ aggregation. Molecular docking studies suggest interactions with BACE-1’s catalytic pocket, lowering amyloidogenic processing of APP [7] [9].
  • Ion Channel Regulation: Bis(7)-tacrine blocks L-type voltage-dependent calcium channels (VDCCs), mitigating calcium dyshomeostasis, and acts as a competitive antagonist at GABA~A~ receptors (pA~2~ = 5.7), potentially aiding cognitive enhancement [6] [10].
  • Anti-Apoptotic Signaling: It suppresses nitric oxide synthase (NOS) and caspase cascades, reducing oxidative stress and neuronal apoptosis. In vivo, bis(7)-tacrine (0.2 mg/kg) decreased TUNEL-positive retinal cells by 34% after NMDA insult [8].

Synergism between these targets enhances therapeutic potential. For instance, concurrently boosting cholinergic transmission (via AChE inhibition) while dampening excitotoxicity (via NMDA blockade) addresses both cognitive deficits and neurodegeneration—a dual action lacking in single-target agents like memantine [5] [9].

Table 3: Multitarget Mechanisms of Bis(7)-tacrine

TargetActivityBiological ConsequenceExperimental Evidence
Acetylcholinesterase (AChE)Potent inhibition (IC~50~: nM)Enhanced cholinergic transmissionRat brain homogenates, in vivo models [1] [2]
NMDA receptorsNon-competitive antagonismNeuroprotection against excitotoxicityPatch-clamp, retinal ganglion cell assays [4] [8]
BACE-1Inhibition of β-secretaseReduced Aβ productionMolecular docking, enzymatic assays [7]
GABA~A~ receptorsCompetitive antagonismPotential cognitive enhancementHippocampal neuron recordings [10]
L-type VDCCsBlockadeAttenuation of calcium overloadCalcium imaging studies [6]

Concluding Remarks

Bis(7)-tacrine exemplifies rational drug design transforming a flawed precursor into a multifaceted therapeutic scaffold. Its dimeric structure optimizes target engagement, while MTDL capabilities address AD’s multifactorial pathology—cholinergic deficit, excitotoxicity, amyloidogenesis, and apoptosis. Future research should explore structure-activity relationships of bis(7)-tacrine derivatives to refine target selectivity and in vivo efficacy.

Properties

CAS Number

224445-12-9

Product Name

bis(7)-Tacrine

IUPAC Name

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride

Molecular Formula

C33H42Cl2N4

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H

InChI Key

RHKXINFBJWDTSK-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl

Synonyms

N,N'-bis(1,2,3,4-tetrahydro-9-acridinyl)-1,7-heptanediamine, dihydrochloride

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.